Cas no 2034431-14-4 ((4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone)

(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a heterocyclic compound featuring a pyridine-piperazine core linked to a tetrahydrothiophene-substituted pyridine moiety via a methanone bridge. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. The presence of both pyridine and piperazine groups enhances binding affinity to biological targets, while the tetrahydrothiophene ether moiety may improve metabolic stability. Its well-defined synthetic route allows for derivatization, making it a versatile intermediate for drug discovery. The compound's physicochemical properties suggest favorable solubility and bioavailability, supporting its use in preclinical research.
(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone structure
2034431-14-4 structure
Product Name:(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
CAS No:2034431-14-4
MF:C19H22N4O2S
MW:370.468582630157
CID:5552986
PubChem ID:91815744
Update Time:2025-10-28

(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • AKOS025317776
    • 2034431-14-4
    • (4-(pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
    • F6475-7809
    • (4-pyridin-2-ylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
    • 1-(pyridin-2-yl)-4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine
    • (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
    • Inchi: 1S/C19H22N4O2S/c24-19(16-4-3-8-21-18(16)25-15-6-13-26-14-15)23-11-9-22(10-12-23)17-5-1-2-7-20-17/h1-5,7-8,15H,6,9-14H2
    • InChI Key: FAAHPUFFAFTLQQ-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)OC1C(=CC=CN=1)C(N1CCN(C2C=CC=CN=2)CC1)=O

Computed Properties

  • Exact Mass: 370.14634713g/mol
  • Monoisotopic Mass: 370.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.9Ų

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Additional information on (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Comprehensive Overview of (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone (CAS No. 2034431-14-4)

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, identified by its CAS No. 2034431-14-4, represents a sophisticated heterocyclic structure with significant potential in medicinal chemistry and drug discovery. This molecule combines a pyridine core with a piperazine linker and a tetrahydrothiophene moiety, making it a versatile scaffold for targeting various biological pathways. Researchers are increasingly interested in such hybrid structures due to their ability to modulate protein-protein interactions and enzyme activity, particularly in the context of neurodegenerative diseases and oncology.

One of the most compelling aspects of 2034431-14-4 is its structural uniqueness. The presence of both pyridin-2-yl and tetrahydrothiophen-3-yl groups introduces distinct electronic and steric properties, which can influence binding affinity and selectivity. Recent studies highlight the growing demand for small-molecule modulators of G-protein-coupled receptors (GPCRs), where this compound's piperazine fragment may play a critical role. Given the rising interest in precision medicine, this molecule's potential applications in personalized therapeutics are under active investigation.

From a synthetic chemistry perspective, the methanone bridge in (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone offers a stable platform for further derivatization. This feature aligns with the pharmaceutical industry's focus on fragment-based drug design (FBDD), where modular compounds like this serve as building blocks for novel therapeutics. The tetrahydrothiophene ring, in particular, is gaining attention for its role in improving bioavailability and metabolic stability, addressing key challenges in modern drug development.

The pharmacological relevance of CAS No. 2034431-14-4 extends to its potential as a kinase inhibitor. With the global kinase inhibitor market projected to grow exponentially, researchers are exploring its interactions with tyrosine kinases and serine/threonine kinases. Computational modeling suggests that the compound's pyridine-piperazine backbone could mimic ATP-binding sites, a hypothesis supported by recent in silico docking studies. Such findings position this molecule as a candidate for targeted cancer therapies, especially in drug-resistant tumors.

Beyond oncology, 2034431-14-4 has sparked interest in central nervous system (CNS) drug discovery. The piperazine moiety is a common feature in psychoactive compounds, and its combination with a pyridine ring may enhance blood-brain barrier permeability. This has led to preliminary studies evaluating its effects on neurotransmitter receptors, particularly those involved in mood disorders and cognitive decline. As mental health awareness rises globally, such research aligns with the demand for innovative neuropharmacological agents.

In the context of green chemistry, the synthetic route for (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is being optimized to reduce environmental impact. Recent advancements in catalytic methods and solvent-free reactions have improved the compound's sustainability profile, addressing concerns about pharmaceutical waste. This evolution reflects broader industry trends toward eco-friendly synthesis, a topic frequently searched by professionals in process chemistry forums.

The compound's physicochemical properties, including its logP and aqueous solubility, make it a subject of interest in formulation science. With the increasing popularity of oral dosage forms, researchers are investigating its compatibility with lipid-based delivery systems and nanocarriers. These studies are particularly relevant given the surge in biopharmaceutics-related queries on academic search engines.

As patent landscapes evolve, 2034431-14-4 has appeared in several intellectual property filings related to combination therapies. Its potential synergies with immunomodulators and checkpoint inhibitors are being explored, coinciding with the booming interest in immuno-oncology. This strategic positioning ensures the compound remains at the forefront of translational research, bridging the gap between benchside discoveries and clinical applications.

In analytical chemistry circles, the quantification of (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone has driven innovations in HPLC-MS methods. The compound's UV absorption characteristics and fragmentation patterns are frequently discussed in method development webinars, reflecting its status as a challenging analyte. Such technical discussions cater to the growing community of analytical scientists seeking advanced separation techniques.

Looking ahead, the trajectory of CAS No. 2034431-14-4 research intersects with several high-impact trends, including artificial intelligence in drug design and organ-on-a-chip screening platforms. Its structural complexity makes it an ideal test case for machine learning algorithms predicting ADMET properties, a hot topic in computational chemistry communities. As interdisciplinary approaches dominate modern science, this compound exemplifies the convergence of chemical biology, cheminformatics, and systems pharmacology.

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